molecular formula C20H38CaO4 B1668220 Calcium decanoate CAS No. 13747-30-3

Calcium decanoate

Cat. No. B1668220
CAS RN: 13747-30-3
M. Wt: 382.6 g/mol
InChI Key: FKYAWWVVKRUUFY-UHFFFAOYSA-L
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Patent
US07705169B2

Procedure details

To a one-liter three-necked flask equipped with a thermometer, mechanical stirrer, and a reflux condenser, were added decanoic acid (20.0 g, 116 mmole) and absolute ethanol (0.19 L). The mixture was stirred vigorously for 5 minutes. The clear solution was then diluted with water (30 ml). Solid calcium carbonate (5.5 g, 55 mmole) was added in one portion and the resulting white suspension heated under reflux for 12 days. Water (10 ml) was added to the reaction each day except the last one. On the last day, excess water (100 ml) was added to complete the reaction. The mixture was cooled to 45° C. (water bath) and filtered through a coarse glass funnel. This gave a white solid which was washed with absolute ethanol (50 ml), tert-butyl methyl ether (2×50 ml) and air-dried for 2 hours. The solid was then dissolved in boiling methanol (1.3 L) and the cloudy solution filtered on a Celite pad. The clear filtrate was cooled and concentrated to 300 ml. The white precipitate was filtered under suction (water aspirator) using a coarse glass funnel (1 L) and air-dried for 3 hours. The resulting solid was kept under high vacuum at 20° C. for 18 hours. The pure acid calcium salt was isolated as a snow-white solid. Yield of product: 14.0 g (63%); mp=172-76° C., 1H NMR (CD3OD, 400 MHz) δ: 2.18 (t, J=7.63 Hz, 4H); 1.61 (m, 4H); 1.30 (m, 24H); 0.91 (t, J=7.04 Hz, 6H); 13C NMR (D2O, 400 MHz) δ: 183.0, 38.0, 32.4, 30.2, 30.1, 30.0, 29.8, 26.9, 23,1, 13.9.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.19 L
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].C(O)C.C(=O)([O-])[O-].[Ca+2:20]>O>[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[Ca+2:20].[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCCCCCCC)(=O)O
Name
Quantity
0.19 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a one-liter three-necked flask equipped with a thermometer, mechanical stirrer, and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the resulting white suspension heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 days
Duration
12 d
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
filtered through a coarse glass funnel
CUSTOM
Type
CUSTOM
Details
This gave a white solid which
WASH
Type
WASH
Details
was washed with absolute ethanol (50 ml), tert-butyl methyl ether (2×50 ml)
CUSTOM
Type
CUSTOM
Details
air-dried for 2 hours
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved
FILTRATION
Type
FILTRATION
Details
the cloudy solution filtered on a Celite pad
TEMPERATURE
Type
TEMPERATURE
Details
The clear filtrate was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 300 ml
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered under suction (water aspirator)
CUSTOM
Type
CUSTOM
Details
air-dried for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
The resulting solid was kept under high vacuum at 20° C. for 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCCCCCCCC)(=O)[O-].[Ca+2].C(CCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.